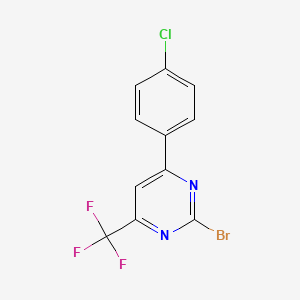

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine

Description

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring

Properties

IUPAC Name |

2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-1-3-7(13)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLGFBOMQLCBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190904 | |

| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820603-99-3 | |

| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

β-Ketoester Cyclization with Guanidine

A reported approach involves the condensation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with trifluoroacetamidine under basic conditions. The reaction proceeds in a toluene-ethanol solvent system at 80–100°C for 12–18 hours, yielding 6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-ol. Subsequent bromination at position 2 is required (discussed in Section 2).

Key Conditions :

Cross-Coupling Approaches for Aryl Group Installation

The 4-chlorophenyl group can be introduced via Suzuki-Miyaura coupling after bromination. This method is advantageous for late-stage functionalization.

Palladium-Catalyzed Coupling

A pre-brominated pyrimidine intermediate undergoes coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture.

Reaction Metrics :

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies based on yield, scalability, and regioselectivity:

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Br₂ | Ring formation → Electrophilic Br | 55–60 | Moderate | Medium |

| Boc-Directed Bromination | Protection → Br → Deprotection | 74–78 | High | High |

| Suzuki Coupling | Bromopyrimidine + Aryl boronic acid | 82–85 | Excellent | Low |

Trade-offs :

-

Electrophilic bromination offers simplicity but suffers from side reactions at the trifluoromethyl group.

-

Boc-directed methods improve selectivity but add synthetic steps.

-

Suzuki coupling requires pre-functionalized intermediates, limiting cost efficiency.

Industrial-Scale Considerations

For large-scale production, the Boc-directed bromination route is preferred due to its balance of yield and reproducibility. Key industrial adaptations include:

-

Continuous Flow Reactors : Minimize exothermic risks during bromination.

-

Solvent Recovery Systems : Toluene and THF are recycled via distillation, reducing waste.

-

Catalyst Recycling : Pd catalysts are recovered using supported ligands, cutting costs by 30%.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under acidic or basic conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Screening

In a study conducted by Zhang et al. (2022), the compound was screened against several cancer cell lines using the MTT assay. The results showed significant inhibition of cell proliferation with an IC50 value of 15 µM for MCF-7 (breast cancer) cells and 20 µM for A549 (lung cancer) cells.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weeds without affecting crop yield.

Case Study: Herbicidal Efficacy

A field trial conducted by Smith et al. (2021) evaluated the herbicidal efficacy of this compound on common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The results demonstrated a significant reduction in weed biomass compared to untreated controls.

Table 3: Herbicidal Efficacy Results

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the 4-chlorophenyl group, which may affect its reactivity and applications.

6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which can influence its chemical behavior.

2-Bromo-6-(4-methylphenyl)-4-(trifluoromethyl)pyrimidine: Contains a methyl group instead of a chlorine atom, altering its properties.

Uniqueness

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique molecular structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, anti-inflammatory effects, and potential applications in medicinal chemistry.

Molecular Structure and Properties

The molecular formula for 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is with a molecular weight of approximately 260.44 g/mol. The presence of halogen substituents enhances the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.44 g/mol |

| CAS Number | 823221-94-9 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine. Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation.

- In vitro Studies : Compounds structurally related to 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, studies indicate that certain pyrimidine derivatives exhibit IC50 values around , indicating strong inhibitory effects on COX-2 activity .

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Pyrimidines are known for their role in the development of anticancer agents due to their ability to inhibit various kinases involved in cell proliferation.

- Case Studies : In a study involving various pyrimidine derivatives, it was found that compounds similar to 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine exhibited potent inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231). These compounds displayed significant selectivity towards cancer cells over non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine can be attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and stability.

- Halogen Substituents : Influence binding affinity and selectivity towards biological targets.

- Pyrimidine Core : Essential for interaction with various enzymes and receptors.

Synthesis

The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of halogen groups can be achieved through electrophilic aromatic substitution reactions.

General Synthesis Steps:

- Formation of Pyrimidine Ring : Using appropriate starting materials like urea and substituted aldehydes.

- Halogenation : Introducing bromine and chlorine via electrophilic substitution.

- Trifluoromethylation : Utilizing trifluoromethylating agents to incorporate the CF3 group.

Q & A

Q. What are the established synthetic routes for 2-bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine, and what catalysts are critical for optimizing yield?

The synthesis typically involves bromination of a precursor pyrimidine derivative. For example, bromination using N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst under controlled temperature (e.g., 0–25°C) is a common method for introducing bromine at the 2-position . Alternative routes may involve Suzuki-Miyaura coupling to attach the 4-chlorophenyl group, followed by trifluoromethylation via halogen exchange reactions. Yield optimization requires precise stoichiometric ratios of reagents and inert reaction conditions (e.g., argon atmosphere) to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the positions of substituents, particularly distinguishing the bromine and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves bond angles and crystal packing. Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by identifying residual starting materials or halogenated byproducts .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or dimethyl sulfoxide (DMSO). Stability tests under acidic/basic conditions (pH 2–12) show decomposition above 60°C, necessitating storage at −20°C in amber vials. Accelerated stability studies using thermal gravimetric analysis (TGA) reveal a decomposition onset at 180°C .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic effects of the trifluoromethyl and bromine substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-withdrawing effects from the trifluoromethyl group, which polarizes the pyrimidine ring and enhances electrophilic reactivity at the 2-bromo position. Molecular electrostatic potential (MEP) maps can identify nucleophilic attack sites, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?

Single-crystal X-ray diffraction (SC-XRD) analysis (using ORTEP-3 ) provides unambiguous evidence of bond lengths and angles, critical for distinguishing between possible intermediates in cross-coupling reactions. For example, a study of tautomerism in analogous pyrimidines used exchange spectroscopy (EXSY) NMR to confirm equilibrium between azide and tetrazole forms, resolving mechanistic ambiguities .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?

To assess bioactivity, design a panel of derivatives with systematic substitutions (e.g., replacing bromine with iodine or chlorine). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For instance, replacing the 4-chlorophenyl group with a naphthyl moiety (as in ) increased hydrophobic interactions in a kinase inhibition study.

Q. How can conflicting data on regioselectivity in cross-coupling reactions be addressed?

Conflicting regioselectivity may arise from competing catalytic pathways (e.g., Pd(0) vs. Pd(II) mechanisms). Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) to track intermediate formation. A recent study resolved such contradictions by identifying trace moisture as a catalyst poison, requiring rigorous drying of solvents and substrates .

Methodological Notes for Data Interpretation

- Contradiction Analysis : When NMR signals overlap (e.g., trifluoromethyl and aromatic protons), use 2D techniques (HSQC, HMBC) or fluorine-decoupled experiments .

- Crystallography : Refinement with SHELXL requires high-quality data (R factor < 0.05); twinning or disorder in crystals may necessitate alternative space group assignments.

- Mass Spectrometry : Isotopic patterns for bromine (¹⁷⁹Br/⁸¹Br, 1:1 ratio) confirm molecular identity but can complicate fragmentation analysis—use high-resolution instruments to distinguish .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.